N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea
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Overview
Description
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is a chemical compound with the molecular formula C10H17N3O2. This compound is known for its unique structure, which includes an oxazole ring substituted with a propan-2-yl group and a propylurea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea typically involves the reaction of 5-(Propan-2-yl)-1,2-oxazole-3-carboxylic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it has a thiophene group with an alkyl amine substituent.
Isopropyl acetate: An ester formed from acetic acid and isopropanol, used as a solvent.
Uniqueness
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is unique due to its combination of an oxazole ring and a propylurea moiety This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds
Properties
CAS No. |
55807-59-5 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(5-propan-2-yl-1,2-oxazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-11-10(14)12-9-6-8(7(2)3)15-13-9/h6-7H,4-5H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
ZBCXBXLGUMJZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NOC(=C1)C(C)C |
Origin of Product |
United States |
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